Alniditan
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSXOXCYXPQXMF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870005 | |
| Record name | Alniditan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152317-89-0 | |
| Record name | Alniditan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152317-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alniditan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alniditan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALNIDITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions
Serotonin (B10506) Receptor Agonism Profile
Alniditan functions as a potent agonist at various serotonin 5-HT1D and 5-HT1B receptor subtypes, mediating its pharmacological effects through the inhibition of stimulated adenylyl cyclase nih.govnih.govnih.gov.
Agonism at 5-Hydroxytryptamine 1B (5-HT1B) Receptors
This compound is also recognized as a potent agonist at 5-hydroxytryptamine 1B (5-HT1B) receptors, demonstrating nanomolar affinity nih.govmedchemexpress.commedkoo.comnih.govadooq.commedchemexpress.com. In functional assays using HEK 293 cells expressing human 5-HT1B receptors, this compound acts as a full agonist with an IC50 value of 1.7 nM for the inhibition of cyclic AMP accumulation nih.govmedchemexpress.comnih.govadooq.com.
A comparative study evaluating the agonistic properties of this compound and sumatriptan (B127528) on human 5-HT1B and 5-HT1D receptors revealed significant differences in potency. This compound was found to be approximately 10 times more potent than sumatriptan at the human 5-HT1B receptor nih.govnih.gov. Additionally, this compound was twice as potent as sumatriptan at the human 5-HT1D receptor nih.govnih.gov.
| Compound | Receptor | IC50 (nM) for Adenylyl Cyclase Inhibition (HEK 293 cells) | Relative Potency (this compound vs. Sumatriptan) |
| This compound | h5-HT1B | 1.7 | 10x more potent |
| Sumatriptan | h5-HT1B | 20 | 1x |
| This compound | h5-HT1D | 1.3 | 2x more potent |
| Sumatriptan | h5-HT1D | 2.6 | 1x |
Agonism at 5-Hydroxytryptamine 1A (5-HT1A) Receptors
This compound demonstrates notable agonistic properties at 5-Hydroxytryptamine 1A (5-HT1A) receptors. Research indicates that this compound exhibits a marked affinity for these receptors, with a reported Ki value of 3.0 nM. nih.gov Furthermore, in functional assays, this compound acts as a full agonist at human 5-HT1A receptors, displaying high efficacy, measured at 79.1% relative to serotonin (5-HT), in stimulating [35S]-GTPγS binding. nih.gov In signal transduction studies utilizing cells engineered to express recombinant human 5-HT1A receptors, this compound functioned as a full agonist in inhibiting stimulated adenylyl cyclase, with an IC50 value of 74 nM. nih.gov
Affinity Profile Across Other Neurotransmitter Receptors
Comprehensive in vitro investigations into this compound's receptor binding profile have shown that it possesses moderate-to-low or no affinity for a wide array of other investigated receptors. This broad panel included 28 neurotransmitter receptor subtypes, various receptors for peptides and lipid-derived factors, ion channel-binding sites, and monoamine transporters. nih.gov This suggests a degree of selectivity in its primary receptor interactions.
This compound exhibits minimal affinity for 5-Hydroxytryptamine 1F (5-HT1F) receptors. Studies have reported that this compound binds with low affinity at 5-HT1F receptors, with pKi values of 6 and less than 5. acnp.orgnih.gov Radioligand studies further corroborate this, indicating that this compound primarily shows affinity for 5-HT1B and 5-HT1D receptors, rather than 5-HT1F receptors. eur.nlnih.gov
Signal Transduction Mechanisms
Inhibition of Stimulated Adenylyl Cyclase
This compound functions as a full agonist in inhibiting stimulated adenylyl cyclase. nih.govnih.govnih.gov This mechanism is characteristic of G-protein coupled receptors that couple to inhibitory G-proteins (Gi), leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. scbt.commerckmillipore.com
The inhibitory potency of this compound on stimulated adenylyl cyclase has been quantified across different receptor subtypes:
Table 1: this compound's Potency in Inhibiting Stimulated Adenylyl Cyclase (IC50 Values)
| Receptor Subtype | IC50 (nM) | Source |
| h5-HT1D alpha | 1.1 | nih.gov |
| h5-HT1D beta | 1.3 | nih.gov |
| h5-HT1A | 74 | nih.gov |
| h5-HT1B | 1.7 | nih.govmedchemexpress.comnih.gov |
Differential Potency at 5-HT1D vs. 5-HT1A Receptors in Functional Assays
In functional assays, this compound demonstrates a significantly higher potency at 5-HT1D receptors compared to 5-HT1A receptors. nih.gov This differential potency is evident in the IC50 values for the inhibition of stimulated adenylyl cyclase, where the values for h5-HT1D alpha (1.1 nM) and h5-HT1D beta (1.3 nM) are considerably lower than that for h5-HT1A (74 nM). nih.gov
Table 2: Comparative Potency of this compound at 5-HT1D vs. 5-HT1A Receptors (IC50 for Adenylyl Cyclase Inhibition)
| Receptor Subtype | IC50 (nM) | Source |
| h5-HT1D alpha | 1.1 | nih.gov |
| h5-HT1D beta | 1.3 | nih.gov |
| h5-HT1A | 74 | nih.gov |
Comparative Receptor Pharmacology
This compound is characterized as a potent agonist of both 5-hydroxytryptamine 1B (5-HT1B) and 5-hydroxytryptamine 1D (5-HT1D) receptors, demonstrating nanomolar affinity nih.govnih.govmedchemexpress.com. Its mechanism of action is thought to involve the activation of these specific serotonin receptor subtypes nih.gov. Notably, this compound is a benzopyran derivative, distinguishing its chemical structure from the indole-based triptans like Sumatriptan and the ergoline (B1233604) derivatives such as Dihydroergotamine nih.govsigmaaldrich.com.
Comparative studies have evaluated the agonistic properties of this compound, Sumatriptan, and Dihydroergotamine on cloned human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines, including HEK 293 cells nih.govnih.gov. These studies assessed agonist potency based on the inhibition of cyclic AMP accumulation following adenylyl cyclase stimulation nih.govnih.gov.
Key Research Findings:
Potency at 5-HT1B Receptors: this compound has been shown to be approximately 10 times more potent than Sumatriptan at the human 5-HT1B receptor nih.govnih.gov. Dihydroergotamine also demonstrates potent agonistic activity at the human 5-HT1B receptor, with its potency varying slightly with receptor density in different cell lines nih.govnih.gov.
Potency at 5-HT1D Receptors: this compound is approximately twice as potent as Sumatriptan at the human 5-HT1D receptor nih.govnih.gov. Dihydroergotamine was observed to be less potent than this compound and Sumatriptan at the human 5-HT1D receptor nih.govnih.gov.
Affinity Profiles: this compound exhibits nanomolar affinity for human 5-HT1D alpha, 5-HT1D beta, and 5-HT1A receptors, with reported Ki values of 0.4 nM, 1.1 nM, and 3.8 nM, respectively nih.gov. Sumatriptan, while also a high-affinity 5-HT1B/1D agonist, has a Ki value of 9.4 ± 0.9 nM for 5-HT1B receptors researchgate.net. For sumatriptan succinate, Ki values have been reported as 17 nM for 5-HT1D, 27 nM for 5-HT1B, and 100 nM for 5-HT1A receptors tocris.com. Dihydroergotamine binds with high affinity to 5-HT1Dα and 5-HT1Dβ receptors, and also demonstrates high affinity for several other receptor types, including 5-HT1A, 5-HT2A, 5-HT2C, α2A, α2B, α1 adrenergic, and D2L, D3 dopaminergic receptors, indicating a broader receptor interaction profile compared to this compound and Sumatriptan ncats.iofda.govbauschhealth.comhra.nhs.ukihs-headache.org.
The following table summarizes the agonistic potencies (IC50 values) of this compound, Sumatriptan, and Dihydroergotamine on human 5-HT1B and 5-HT1D receptors, as determined in HEK 293 cells:
| Compound | h5-HT1B Receptor IC50 (nM) nih.govnih.gov | h5-HT1D Receptor IC50 (nM) nih.govnih.gov |
| This compound | 1.7 | 1.3 |
| Sumatriptan | 20 | 2.6 |
| Dihydroergotamine | 2 | 2.2 |
Preclinical Research and Mechanistic Investigations
In Vitro Studies
In vitro investigations have extensively characterized Alniditan's interaction with serotonin (B10506) receptors through ligand-binding assays and cell line models, elucidating its affinity, selectivity, and functional consequences.
Ligand-Binding Assays Utilizing Radioligands ([3H]this compound, [3H]5-HT)
Radioligand binding studies are crucial for understanding the direct interaction of a compound with its target receptors.
Studies employing [3H]this compound as a radioligand have demonstrated very rapid association and dissociation binding kinetics. researchgate.netnih.gov This rapid kinetic profile is a notable characteristic of this compound's interaction with its target receptors. Furthermore, [3H]this compound exhibited a slightly higher affinity (Kd = 1-2 nM) compared to [3H]5-HT. researchgate.netnih.gov
This compound displays a nanomolar affinity for various 5-HT receptor subtypes, indicating its potent binding capabilities. It shows high affinity for calf substantia nigra 5-HT1D receptors, as well as cloned human 5-HT1D alpha, 5-HT1D beta, and 5-HT1A receptors. researchgate.netnih.gov Its binding affinities (Ki values) are summarized in the table below. researchgate.netnih.gov
Table 1: this compound Binding Affinities (Ki Values)
| Receptor Subtype | Ki (nM) researchgate.netnih.gov |
| Calf Substantia Nigra 5-HT1D | 0.8 |
| Human 5-HT1D alpha | 0.4 |
| Human 5-HT1D beta | 1.1 |
| Human 5-HT1A | 3.8 |
Comparative studies have revealed that this compound is more potent than sumatriptan (B127528) at both 5-HT1D-type and 5-HT1A receptors. researchgate.netnih.gov Specifically, this compound was found to be approximately 10 times more potent than sumatriptan at the human 5-HT1B receptor and twice as potent at the human 5-HT1D receptor. nih.govdrugbank.comnih.gov this compound exhibits moderate-to-low or no affinity for other investigated receptor subtypes, including 5-HT1F receptors. researchgate.netnih.govacnp.orgeur.nl
Cell Line Models for Receptor Expression and Functional Activity (e.g., HEK293, C6 glioma, L929 cells)
Cell line models have been instrumental in assessing the functional activity of this compound on specific receptor subtypes.
HEK293 Cells: Human embryonic kidney (HEK293) cells have been utilized to express human 5-HT1B receptors. nih.govdrugbank.com In these cells, this compound acts as a full agonist, inhibiting stimulated adenylyl cyclase with an IC50 of 1.7 nM. nih.govdrugbank.commedchemexpress.com Treatment with sodium butyrate (B1204436) was observed to increase the expression level of human 5-HT1B receptors in HEK293 cells by approximately 3-fold, without affecting the binding affinities of [3H]-5-HT and [3H]-Alniditan. nih.govdrugbank.com
C6 Glioma Cells: C6 glioma cells have been employed for the expression of human 5-HT1D alpha and human 5-HT1D receptors. nih.govdrugbank.comresearchgate.netnih.gov this compound functions as a full agonist in these cells, inhibiting stimulated adenylyl cyclase with IC50 values of 1.1 nM for h5-HT1D alpha receptors and 1.3 nM for h5-HT1D receptors. nih.govdrugbank.comresearchgate.netnih.govmedchemexpress.com Similar to HEK293 cells, sodium butyrate treatment in C6 glioma cells led to an approximate 3-fold increase in h5-HT1D receptor expression, without altering the binding affinities of [3H]-5-HT and [3H]-Alniditan. nih.govdrugbank.com
L929 Cells: L929 cells have been used to express human 5-HT1D beta and human 5-HT1B receptors. nih.govdrugbank.comresearchgate.netnih.govnih.govresearchgate.net this compound acts as a full agonist in L929 cells expressing h5-HT1D beta receptors, inhibiting stimulated adenylyl cyclase with an IC50 of 1.3 nM. researchgate.netnih.gov
Table 2: this compound Functional Activity (IC50 Values) in Cell Lines
| Cell Line / Receptor Subtype | Functional Activity (IC50) nih.govdrugbank.comresearchgate.netnih.govmedchemexpress.com |
| HEK293 (h5-HT1B) | 1.7 nM |
| C6 Glioma (h5-HT1D alpha) | 1.1 nM |
| C6 Glioma (h5-HT1D) | 1.3 nM |
| L929 (h5-HT1D beta) | 1.3 nM |
In Vivo Models of Migraine Pathophysiology
Preclinical in vivo models are critical for evaluating the therapeutic potential of compounds in complex biological systems.
Attenuation of Neurogenic Inflammation
This compound exhibits migraine-preventive effects. wikipedia.org A key mechanism believed to be involved in migraine pathophysiology is neurogenic inflammation, characterized by the release of vasoactive neuropeptides and plasma protein extravasation (PPE) in the dura mater. researchgate.neteur.nlaneskey.comresearchgate.netmdpi.com Acutely-acting antimigraine compounds, including triptans, are known to inhibit PPE following electrical stimulation of the trigeminal nerve. eur.nlaneskey.comresearchgate.netmdpi.com this compound, being a potent 5-HT1B/5-HT1D receptor agonist, may potentially reduce plasma protein extravasation. nih.govmdpi.com The inhibition of neurogenic inflammation is considered relevant for managing migraine pain. researchgate.net Studies have shown that 5-HT1D receptor agonists can significantly suppress meningeal neurogenic inflammation and trigeminal nociception in guinea pig models. psu.edu The agonistic properties of this compound at 5-HT1B/5-HT1D receptors are implicated in inhibiting neuropeptide release and modulating the dural neurogenic inflammatory response. mdpi.com
Reduction of Meningeal Plasma Protein Extravasation
This compound has demonstrated a dose-dependent attenuation of neurogenic inflammation in the dura mater of rats. wikipedia.org This effect was observed to be more potent than that of sumatriptan. wikipedia.org The reduction in meningeal plasma protein extravasation mediated by this compound was blocked by the 5-HT1B/D receptor antagonist GR 127935, but not by ketanserin, indicating that its action is mediated through 5-HT1B/D receptors. wikipedia.org Furthermore, this compound did not attenuate inflammation induced by substance P, suggesting that the receptors mediating its effect are located prejunctionally. wikipedia.org This mechanism is thought to involve presynaptic actions on 5-HT1B/1D receptors, leading to the inhibition of antidromic stimulation-induced calcitonin gene-related peptide (CGRP) release. nih.gov
Effects on Calcitonin Gene-Related Peptide (CGRP) Release
Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine, being released from trigeminal fibers. nih.govwikipedia.orgnih.govuniprot.org Agonists of serotonin receptors, such as triptans, are known to bind to presynaptic 5-HT1B/D/F receptors and subsequently reduce CGRP release. wikipedia.orgnih.gov As a 5-HT1B/1D agonist, this compound is implicated in the reduction of CGRP release. nih.govnih.gov
Presynaptic Actions on 5-HT1B/1D Receptors
The observed reduction in neurogenic inflammation by this compound was specifically blocked by a 5-HT1B/D receptor antagonist, underscoring the mediation of its effects through these receptors. wikipedia.org The receptors involved in this compound's action are suggested to be located prejunctionally. wikipedia.org Serotonin 5-HT1B receptors are found presynaptically, where they regulate the release of serotonin (5-HT), and also on non-serotonergic neurons, where they inhibit the release of other neurotransmitters including acetylcholine, glutamate, GABA, and noradrenaline. guidetopharmacology.org Similarly, 5-HT1D receptors may also contribute to the regulation of neurotransmitter release. frontiersin.org this compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors, with pEC50 values for cAMP inhibition reported as 8.87 and 8.20, respectively. iiab.me
Table 1: this compound's Affinity for 5-HT1B and 5-HT1D Receptors (cAMP Inhibition)
| Receptor Subtype | pEC50 (cAMP Inhibition) |
| 5-HT1B | 8.87 |
| 5-HT1D | 8.20 |
Vascular Effects in Cranial Vasculature
This compound demonstrates significant vascular effects, particularly within the cranial vasculature, which are relevant to its pharmacological profile.
Cranial Vasoconstrictive Properties
This compound, structurally a benzopyran, possesses vasoconstrictor activity. citeab.com In studies on human cerebral arteries, this compound elicited strong and dose-dependent vasoconstriction, a property also observed with sumatriptan. Its potency in inducing contraction of human cerebral arteries was comparable to that of 5-HT. The vasoconstriction induced by triptans in brain vessels is mediated exclusively by the 5-HT1B receptor. Furthermore, this compound selectively constricts porcine carotid arteriovenous anastomoses through its action on 5-HT1B/1D receptors. Cranial vasoconstriction is considered a crucial therapeutic mechanism for antimigraine agents.
Minimal Vasoconstrictive Effects on Rat Basilar Artery (at lower concentrations)
In in vitro studies, this compound exhibited less vasoconstrictive effects on the rat basilar artery compared to sumatriptan. wikipedia.org However, at very high concentrations (1 mM), this compound was observed to cause intensive constriction, a phenomenon likely mediated by a mechanism independent of 5-HT receptor activation. wikipedia.org
Receptor Distribution Mapping Using [3H]this compound as a Radioligand
The tritiated form of this compound, [3H]this compound, a potent non-indole serotonin 5-HT1B/1D agonist, has been utilized as a radioligand for characterizing the distribution of 5-HT1B and 5-HT1D receptors in the human brain. Quantitative receptor autoradiography was employed to achieve high anatomical resolution and sensitivity in these mapping studies.
In the human brain, the highest densities of 5-HT1B/1D receptors, as identified by [3H]this compound binding, were found in the substantia nigra and globus pallidus. High to moderate densities were also observed in the caudate nucleus, putamen, nucleus accumbens, central gray, and hippocampal formation. Conversely, very low densities of these receptors were detected in various cortical regions, and no [3H]this compound binding was detected in the cerebellum.
Selective 5-HT1B receptor labeling was achieved by using [3H]this compound in the presence of 300 nM ketanserin, a concentration sufficient to block 5-HT1D receptor labeling. Interestingly, the distribution pattern of selective 5-HT1B receptor labeling was found to be identical to the distribution of combined 5-HT1B + 5-HT1D receptors, suggesting a predominance of 5-HT1B binding sites in the investigated regions of the human brain.
Similar findings were reported in guinea-pig brain, where the density of 5-HT1B/1D binding sites, as determined by [3H]this compound autoradiography, was high in the substantia nigra, superior colliculus, and globus pallidus. Lower levels were detected in areas such as the caudate-putamen, hypothalamus, hippocampal formation, amygdala, thalamus, and central gray. This distribution pattern was indistinguishable from specific 5-HT1B receptor labeling under conditions designed to occlude 5-HT1D receptor labeling, indicating that 5-HT1D receptor levels were below detection in these studies.
Table 2: Regional Distribution of 5-HT1B/1D Receptors by [3H]this compound Binding
| Brain Region (Human) | Binding Density |
| Substantia Nigra | Highest |
| Globus Pallidus | Highest |
| Caudate Nucleus | High to Moderate |
| Putamen | High to Moderate |
| Nucleus Accumbens | High to Moderate |
| Central Gray | High to Moderate |
| Hippocampal Formation | High to Moderate |
| Various Cortical Regions | Very Low |
| Cerebellum | Undetected |
Human Brain Receptor Mapping
Quantitative receptor autoradiography with [3H]this compound provided high anatomical resolution and sensitivity for mapping serotonin receptor distribution in various human brain regions. nih.gov
Localization in Substantia Nigra and Globus Pallidus
The highest densities of 5-HT1B/1D receptors in the human brain were found in the substantia nigra and the globus pallidus. nih.gov These findings indicate a significant presence of these receptor subtypes in key structures of the basal ganglia, which are involved in motor control and other functions. libretexts.orgphysio-pedia.comnih.gov
Distribution in Caudate Nucleus, Putamen, Nucleus Accumbens, Central Gray, and Hippocampal Formation
High to moderate densities of 5-HT1B/1D receptors were measured in several other crucial brain areas. These included the caudate nucleus, putamen, nucleus accumbens, central gray, and hippocampal formation. nih.gov The caudate nucleus and putamen collectively form part of the striatum, a major component of the basal ganglia, while the nucleus accumbens is part of the ventral striatum. wikipedia.org The hippocampal formation plays a vital role in memory and receives diverse neural inputs. tmc.eduscienceopen.com
Evaluation of Cortical and Cerebellar Densities
In contrast to the subcortical regions, very low densities of 5-HT1B/1D receptors were detected in various cortical regions of the human brain. nih.gov Furthermore, no [3H]this compound binding was detected in the cerebellum, indicating an absence or extremely low density of these receptors in this region. nih.gov
Identification of Predominant 5-HT1B Binding Sites in Human Brain
To differentiate between 5-HT1B and 5-HT1D receptor labeling, selective 5-HT1B receptor binding was achieved by using [3H]this compound in the presence of 300 nM of ketanserin, a concentration sufficient to block 5-HT1D receptor labeling. nih.gov
Surprisingly, the distribution pattern of selective 5-HT1B receptor labeling was found to be completely identical to the distribution observed for the combined 5-HT1B + 5-HT1D receptors. nih.gov This observation strongly suggests that 5-HT1B binding sites are predominant in the human brain regions investigated in these studies. nih.gov The identity of these 5-HT1B binding sites was further corroborated by the pIC50 of sumatriptan, which corresponded to its known affinity for cloned human 5-HT1B receptors expressed in cells. nih.gov
Data Tables
The following table summarizes the observed densities of 5-HT1B/1D and selective 5-HT1B receptor binding of [3H]this compound in various human brain regions:
| Brain Region | 5-HT1B/1D Receptor Density | Selective 5-HT1B Receptor Density |
| Substantia Nigra | Highest | Identical to 5-HT1B/1D |
| Globus Pallidus | Highest | Identical to 5-HT1B/1D |
| Caudate Nucleus | High to Moderate | Identical to 5-HT1B/1D |
| Putamen | High to Moderate | Identical to 5-HT1B/1D |
| Nucleus Accumbens | High to Moderate | Identical to 5-HT1B/1D |
| Central Gray | High to Moderate | Identical to 5-HT1B/1D |
| Hippocampal Formation | High to Moderate | Identical to 5-HT1B/1D |
| Cortical Regions | Very Low | Identical to 5-HT1B/1D |
| Cerebellum | No binding detected | No binding detected |
Clinical Research and Therapeutic Evaluation
Efficacy in Acute Migraine Treatment
Alniditan has demonstrated efficacy in alleviating migraine symptoms across various clinical trials.
In a multinational double-blind, randomized, parallel-group, dose-finding trial, subcutaneous this compound was administered to patients experiencing moderate to severe migraine headaches. At two hours post-injection, a significant proportion of patients achieved headache relief (absent or mild headache). Specifically, 83% of patients receiving 1.2 mg of this compound and 82% of those receiving 1.4 mg reported headache as absent or mild, compared to 39% in the placebo group (p ≤ 0.002). Complete relief from headache was observed in 72% of patients treated with 1.4 mg of this compound. wikipedia.org
Beyond headache relief, this compound also proved superior to placebo in reducing associated migraine symptoms, including nausea, phonophobia (sensitivity to sound), and photophobia (sensitivity to light). wikipedia.org
An open-label phase II clinical tolerability trial investigating intranasal this compound (2 mg) found that 68% to 71% of patients responded to treatment within one hour across three consecutive migraine attacks, with a reduction from severe or moderate headache to mild or no headache. The median time to onset of effect for intranasal this compound was 30 minutes. mims.com
Table 1: Headache Response at 2 Hours Post-Treatment (Subcutaneous this compound) wikipedia.org
| Treatment Group | Headache Absent or Mild (%) | Complete Headache Relief (%) |
| Placebo | 39 | Not specified |
| This compound 1.2 mg | 83 | Not specified |
| This compound 1.4 mg | 82 | 72 |
Improvement of Patient Functional Ability
Clinical investigations have indicated that this compound contributes to an improvement in patients' functional ability during migraine attacks. The subcutaneous dose-finding study highlighted this compound's superiority over placebo in enhancing patients' capacity to function. wikipedia.org
A dose-dependent reduction in headache recurrence rates has been observed with this compound. In the subcutaneous dose-finding study, headache recurrence within 24 hours occurred in only 16% of patients who initially responded to this compound 1.4 mg, which was significantly less than for placebo (p = 0.018). wikipedia.org
In a separate phase III trial comparing this compound with sumatriptan (B127528) and placebo, recurrence rates within 24 hours were 34.8% for this compound 1.4 mg, 29.2% for this compound 1.8 mg, 39.1% for sumatriptan 6 mg, and 37.3% for placebo. uni.lu
Table 2: Headache Recurrence Rates wikipedia.orguni.lu
| Treatment Group | Recurrence within 24 hours (%) |
| Placebo | 37.3 |
| This compound 1.4 mg | 16 (for initial responders in one study wikipedia.org); 34.8 (in comparative study uni.lu) |
| This compound 1.8 mg | 29.2 |
| Sumatriptan 6 mg | 39.1 |
Tolerability and Safety in Clinical Studies
This compound has generally demonstrated good tolerability in clinical studies. In trials involving subcutaneous administration, this compound was reported to be very well tolerated. No clinically relevant cardiovascular effects or consistent changes in clinical laboratory findings were observed. wikipedia.org Similarly, intranasally administered this compound was found to be generally well tolerated. The safety profile of this compound 1.4 mg was noted to be similar to that of sumatriptan. uni.lu
Comparison with Established Migraine Therapies (e.g., Sumatriptan) in Clinical Settings
This compound has been directly compared with sumatriptan, an established migraine therapy, in clinical settings. wikipedia.orguni.lu
A phase III randomized, double-blind, placebo-controlled, parallel-group, multicenter, multinational trial compared single subcutaneous injections of placebo, this compound (1.4 mg and 1.8 mg), and sumatriptan 6 mg. uni.lu
Regarding the primary endpoint of being pain-free at two hours, 65.9% of patients treated with sumatriptan 6 mg achieved this, compared to 56.3% with this compound 1.4 mg and 61.7% with this compound 1.8 mg. While sumatriptan was statistically superior to this compound 1.4 mg (P = 0.015) in achieving pain-free status at two hours, the observed difference was considered small and not clinically important. uni.lu
For headache response (reduction of headache severity to mild or absent at two hours), 87.1% of sumatriptan-treated patients responded, versus 80.9% for this compound 1.4 mg and 85.1% for this compound 1.8 mg. Sumatriptan was also significantly better than this compound 1.4 mg (P = 0.036) for this outcome, but again, the difference was deemed small and not clinically important. uni.lu
In terms of headache recurrence within 24 hours, the rates were 39.1% for sumatriptan, 34.8% for this compound 1.4 mg, and 29.2% for this compound 1.8 mg. uni.lu This suggests that this compound, particularly at the 1.8 mg dose, may be associated with fewer headache recurrences compared to sumatriptan. wikipedia.orguni.lu
Table 3: Comparative Efficacy of Subcutaneous this compound vs. Sumatriptan at 2 Hours uni.lu
| Treatment Group | Pain-Free at 2 Hours (%) | Headache Response (Mild/Absent) at 2 Hours (%) |
| Placebo | 14.1 | 37.8 |
| This compound 1.4 mg | 56.3 | 80.9 |
| This compound 1.8 mg | 61.7 | 85.1 |
| Sumatriptan 6 mg | 65.9 | 87.1 |
Structure Activity Relationship Sar Studies
Identification of Key Structural Features for Receptor Agonism
Alniditan's agonistic activity is defined by its high affinity for multiple serotonin (B10506) receptor subtypes. Research has demonstrated its nanomolar affinity for the human 5-HT1A, 5-HT1Dα, and 5-HT1Dβ receptors. nih.gov It acts as a full agonist at these receptors, effectively inhibiting adenylyl cyclase upon stimulation. nih.gov
The potency of this compound varies across these receptor subtypes. In functional signal transduction assays, its potency was found to be significantly higher at 5-HT1D receptors compared to 5-HT1A receptors. nih.gov This selectivity is a crucial aspect of its pharmacological profile. The benzopyran ring is a core structural element, fundamentally differentiating it from other 5-HT agonists like sumatriptan (B127528). nih.govresearchgate.net
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
|---|---|---|
| h5-HT1Dα | 0.4 | 1.1 |
| h5-HT1Dβ | 1.1 | 1.3 |
| h5-HT1A | 3.8 | 74 |
Relationship between Benzopyran Structure and 5-HT1B/1D Agonism
The defining feature of this compound is its benzopyran core, which is structurally distinct from the indole (B1671886) moiety common to triptans. nih.govresearchgate.net This unique chemical scaffold is directly responsible for its potent agonist activity at 5-HT1B and 5-HT1D receptors. Studies have shown that this compound is a powerful full agonist at both the human 5-HT1B (h5-HT1B) and 5-HT1D (h5-HT1D) receptors. nih.govnih.gov
The benzopyran structure allows for optimal interaction with the binding sites of these specific receptor subtypes, leading to a robust biological response. The agonistic properties, evaluated by the inhibition of cyclic AMP accumulation, confirm its high potency. nih.govnih.gov This demonstrates that the benzopyran nucleus is a highly effective scaffold for achieving strong agonism at the 5-HT1B/1D receptors, which are implicated in its therapeutic effects. nih.gov
Comparative SAR Analysis with Indole Derivatives (Triptans)
A comparative analysis of the structure-activity relationships between this compound and indole-based triptans, such as sumatriptan, highlights significant differences. The most prominent distinction is the core chemical structure: this compound is a benzopyran derivative, whereas triptans are characterized by an indole ring. researchgate.net This structural divergence leads to variations in receptor affinity and potency.
In comparative studies, this compound demonstrated significantly greater potency than sumatriptan at the h5-HT1B receptor—by a factor of ten—and was twice as potent at the h5-HT1D receptor. nih.govnih.gov While both this compound and sumatriptan act as full agonists at these receptors, the efficiency of this compound, particularly at the 5-HT1B subtype, is markedly higher. nih.govnih.gov Furthermore, this compound shows a high affinity for 5-HT1A receptors, a property not as pronounced in sumatriptan, which shows some binding to 5-HT1F receptors. nih.gov These differences underscore how the substitution of the indole ring with a benzopyran structure alters the pharmacological profile, enhancing potency at specific serotonin receptor subtypes.
| Compound | h5-HT1B Receptor | h5-HT1D Receptor |
|---|---|---|
| This compound | 1.7 | 1.3 |
| Sumatriptan | 20 | 2.6 |
Advanced Research Directions and Drug Delivery Systems
Development of Novel Formulations
The development of innovative formulations for Alniditan has primarily focused on enhancing its delivery and therapeutic efficacy. A notable area of research involves the use of nasal drug delivery systems, which offer advantages such as rapid absorption and avoidance of first-pass metabolism.
Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, has emerged as a significant excipient in the development of advanced drug delivery systems, particularly for nasal administration. Its utility stems from its ability to enhance drug absorption across mucosal surfaces. Chitosan achieves this by transiently opening the tight junctions between cells, thereby facilitating paracellular transport of drug molecules. This mechanism can lead to a substantial improvement in the bioavailability of drugs, with reports indicating a 5-10 fold increase for compounds with molecular weights below approximately 10,000 Da wikipedia.org. Furthermore, chitosan possesses mucoadhesive properties, which are crucial for nasal drug delivery as they increase the residence time of the formulation in the nasal cavity, thereby promoting greater absorption wikipedia.orguni.lunih.gov.
For this compound, a polar compound used in the treatment of migraine, nasal administration in combination with absorption enhancers like chitosan has shown promising results in significantly improving its absorption wikipedia.org. A simple chitosan-based liquid formulation developed for the nasal delivery of this compound demonstrated a bioavailability of 60% in a Phase 1 study conducted in healthy volunteers uni.lu. Subsequent Phase 2 studies further explored this formulation, administering this compound at two different dose levels both during and outside of migraine attacks. These studies revealed a direct correlation between the early rise in plasma concentration of this compound and the improvement in headache symptoms. Notably, the pharmacokinetic parameters observed were consistent whether the drug was administered during or outside of a migraine attack uni.lu. The preclinical safety of intranasally administered chitosan has been extensively demonstrated, and it has been administered to over 1000 human subjects in various clinical trials nih.gov. Chitosan is also recognized as generally safe (GRAS) and is listed in the European and United States Pharmacopeias, further supporting its use in pharmaceutical applications guidetopharmacology.org.
Table 1: Key Findings in this compound Nasal Chitosan Solution Research
| Study Phase | Formulation Type | Bioavailability / Outcome | Key Observation | Source |
| Phase 1 | Nasal Chitosan Solution | 60% Bioavailability | In healthy volunteers | uni.lu |
| Phase 2 | Nasal Chitosan Solution | Correlation with headache improvement | Early rise in plasma concentration correlated with headache improvement; PK parameters similar during/outside attacks | uni.lu |
| Preclinical/Clinical | Chitosan Properties | Enhanced absorption, mucoadhesion, increased residence time | Transient opening of tight junctions, 5-10 fold bioavailability increase for certain drugs, biocompatible, GRAS status | wikipedia.orgwikipedia.orguni.lunih.govguidetopharmacology.org |
Q & A
Q. What is the pharmacological profile of Alniditan, and how does its mechanism of action differ from other 5-HT1B/1D agonists?
this compound’s pharmacological profile centers on its selective agonism of serotonin receptors (5-HT1B/1D), which modulates vasoconstriction and neurogenic inflammation. To evaluate its specificity, researchers should:
- Conduct receptor-binding assays using radioligand displacement studies to quantify affinity (e.g., Ki values) .
- Compare dose-response curves in ex vivo vascular models (e.g., isolated coronary arteries) against reference compounds like sumatriptan to assess efficacy .
- Use knockout animal models to confirm receptor subtype involvement .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy in migraine models?
Methodological steps include:
- Cell-based assays : Measure cAMP inhibition in transfected HEK293 cells expressing human 5-HT1B/1D receptors to confirm target engagement .
- Functional studies : Use isolated trigeminovascular system preparations to evaluate inhibition of calcitonin gene-related peptide (CGRP) release, a key migraine biomarker .
- Controls : Include vehicle controls and reference agonists (e.g., eletriptan) to validate assay sensitivity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Toxicological precautions : Refer to safety data sheets (SDS) for acute toxicity parameters (e.g., LD50 values) and incompatibility warnings (e.g., avoid strong oxidizers) .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis or dissolution steps .
- Waste disposal : Follow institutional guidelines for organic solvents and arylpiperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical and clinical studies?
Contradictions may arise from interspecies variability or dosing regimens. To address this:
- Systematic review : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) between animal models and human trials using databases like PubMed or Web of Science .
- Meta-analysis : Pool data from Phase II/III trials to identify confounding variables (e.g., patient subgroups, comorbidities) .
- Mechanistic studies : Use PET imaging to confirm receptor occupancy in human brains at therapeutic doses .
Q. What experimental strategies can optimize this compound’s selectivity to minimize off-target effects (e.g., coronary vasoconstriction)?
- Structure-activity relationship (SAR) analysis : Modify the arylpiperazine core and evaluate analogs for 5-HT1B/1D vs. 5-HT1F or adrenergic receptor selectivity .
- Computational modeling : Perform molecular docking simulations to predict binding interactions with receptor subtypes .
- In vivo safety profiling : Monitor cardiovascular parameters (e.g., blood pressure, ECG) in conscious telemetered rodents during chronic dosing .
Q. How should researchers design a longitudinal study to assess this compound’s potential for medication-overuse headache (MOH)?
- Hypothesis : Prolonged 5-HT1B/1D agonism may downregulate receptor expression, exacerbating MOH.
- Methods :
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data with non-linear trends?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy (Emax) .
- ANOVA with post hoc tests : Use Tukey’s HSD for pairwise comparisons between dosage groups .
- Bayesian hierarchical modeling : Account for inter-study variability in meta-analyses .
Methodological Guidance for Data Reporting
- Reproducibility : Document synthesis protocols (e.g., reaction conditions, purity ≥95% by HPLC) and characterization data (e.g., <sup>1</sup>H NMR, HRMS) in Supporting Information .
- Ethical compliance : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and IRB approvals for clinical data .
- Contradictory findings : Use funnel plots to assess publication bias in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
